1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amine
Description
Properties
IUPAC Name |
1-[(5-bromofuran-2-yl)methyl]pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c10-9-2-1-8(13-9)6-12-4-3-7(11)5-12/h1-2,7H,3-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSVSLJJGJZYQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CC=C(O2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, potentially influencing biological pathways.
Medicine: The compound's derivatives may exhibit pharmacological properties, making it a candidate for drug development.
Industry: It is utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amine exerts its effects involves its interaction with molecular targets and pathways. The specific targets and pathways depend on the derivative and its intended application. For example, in pharmaceutical applications, the compound may interact with enzymes or receptors to modulate biological processes.
Comparison with Similar Compounds
Table 1: Key Structural Analogues of 1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amine
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups (e.g., Bromine) : The bromine atom in this compound may increase electrophilicity, enhancing interactions with electron-rich biological targets. This contrasts with chlorine in the 2-chlorobenzyl analogue, which offers similar electronegativity but lower atomic weight .
- Heterocyclic Systems : The thiophene-oxadiazole substituent (Table 1) introduces a rigid, planar structure conducive to binding enzyme active sites, whereas the furan ring in the target compound provides a smaller, less polar heterocycle .
- Aromatic vs. Aliphatic Substituents : Methoxybenzyl and pyridinylmethyl groups improve water solubility compared to bromofuran, which may confer better pharmacokinetic profiles .
Biological Activity
1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications based on recent research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring attached to a 5-bromofuran moiety, which is significant for its biological activity. The bromine atom may enhance the compound's ability to interact with biological targets due to its electronegative nature, which can affect binding interactions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives containing the bromofuran group have shown effectiveness against various bacterial strains. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.
Anticancer Activity
The compound has been evaluated for its anticancer potential. Studies have demonstrated that related compounds can inhibit the growth of cancer cell lines such as HL-60 (human leukemia) and OVCAR-4 (ovarian cancer). The effectiveness at concentrations around 10 µM suggests a promising therapeutic index for further development.
The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in critical biological pathways. The presence of the brominated furan moiety likely plays a crucial role in these interactions, potentially enhancing binding affinity and selectivity.
Case Study 1: Anticancer Efficacy
A study examining the cytotoxic effects of various bromofuran derivatives found that this compound exhibited significant growth inhibition in multiple cancer cell lines. At a concentration of 10 µM, it achieved over 66% inhibition in HL-60 cells and over 77% in OVCAR-4 cells, indicating strong potential as an anticancer agent .
Case Study 2: Antimicrobial Activity
In another investigation, derivatives of the compound were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain substitutions on the pyrrolidine ring enhanced antimicrobial activity, suggesting that structural modifications could optimize efficacy .
Comparative Analysis
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Interaction with enzymes/receptors |
| 1-(5-Bromofuran-2-yl)pyrrolidine | Moderate antimicrobial | Disruption of cell wall synthesis |
| 2-(5-Bromofuran-2-yl)[1,3]thiazolo[4,5-b]pyridine | Antifungal | Targeting cytochrome-P450 enzymes |
Preparation Methods
Synthesis Overview
The general synthetic approach to 1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amine involves two key steps:
- Step 1: Preparation of 5-bromofuran-2-carbaldehyde, the electrophilic aldehyde intermediate.
- Step 2: Reductive amination of 5-bromofuran-2-carbaldehyde with pyrrolidin-3-amine or its derivatives to form the target compound.
This approach is supported by convergent synthetic strategies commonly used in medicinal chemistry for assembling heterocyclic amines.
Preparation of 5-Bromofuran-2-carbaldehyde
5-Bromofuran-2-carbaldehyde is a crucial building block and can be prepared via selective bromination of furan derivatives followed by formylation. Literature reports the use of bromination reagents and subsequent formylation reactions such as Vilsmeier-Haack conditions to introduce the aldehyde group on the bromofuran ring.
- Typical procedure:
- Bromination of furan at the 5-position using N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.
- Formylation via Vilsmeier-Haack reaction using POCl3 and DMF to introduce the aldehyde group at the 2-position of the bromofuran ring.
This method yields 5-bromofuran-2-carbaldehyde with good selectivity and purity.
Reductive Amination with Pyrrolidin-3-amine
The key step to form this compound is the reductive amination of 5-bromofuran-2-carbaldehyde with pyrrolidin-3-amine. This reaction typically proceeds as follows:
-
- Mixing 5-bromofuran-2-carbaldehyde with pyrrolidin-3-amine in a suitable solvent such as methanol or ethanol.
- Addition of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride to reduce the formed imine intermediate to the corresponding amine.
- Mild reaction temperatures (room temperature to 50 °C) are often sufficient.
-
- Formation of the secondary amine linkage between the furan ring and the pyrrolidine ring via a methylene bridge.
- The reaction is typically high yielding and selective.
Representative Experimental Data
A detailed synthetic example adapted from recent medicinal chemistry literature illustrates the preparation:
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bromination | Furan + NBS in solvent (e.g., acetonitrile) at 0 °C | ~85% | Selective bromination at 5-position |
| Formylation | 5-Bromofuran + POCl3/DMF at 0 °C to RT, 8-12 h | 70-80% | Vilsmeier-Haack reaction to form aldehyde |
| Reductive Amination | 5-Bromofuran-2-carbaldehyde + pyrrolidin-3-amine + NaBH(OAc)3 in MeOH, RT, 12 h | 65-75% | Mild conditions, high selectivity |
Supporting Research Findings
Convergent synthesis: The compound is prepared via convergent synthesis from two fundamental building blocks: the aldehyde (5-bromofuran-2-carbaldehyde) and the pyrrolidine amine, as described in recent SAR studies of related heterocyclic amines.
Reductive amination efficiency: Direct reductive amination is favored due to its operational simplicity and good yields, avoiding protection/deprotection steps common in multi-step syntheses.
Purification: The final product is typically purified by silica gel chromatography or preparative HPLC to afford analytically pure material suitable for biological evaluation.
Additional Notes on Related Compounds
While direct literature specifically on this compound is limited, analogous compounds such as 5-bromo-substituted heterocycles linked to pyrrolidine derivatives have been synthesized using similar strategies, confirming the robustness of this approach.
Summary Table of Key Preparation Steps
| Preparation Step | Reagents/Conditions | Purpose | Typical Yield (%) |
|---|---|---|---|
| Bromination of furan | NBS, acetonitrile, 0 °C | Introduce bromine at C-5 | ~85 |
| Formylation (Vilsmeier) | POCl3, DMF, 0 °C to RT, 8-12 h | Install aldehyde at C-2 | 70-80 |
| Reductive amination | Pyrrolidin-3-amine, NaBH(OAc)3, MeOH, RT | Form C-N bond via reductive amination | 65-75 |
| Purification | Silica gel chromatography or preparative HPLC | Isolate pure product | Variable |
Q & A
Q. What are the recommended synthetic routes for 1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amine, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, Suzuki-Miyaura coupling (commonly used for brominated heterocycles) involves reacting a brominated furan precursor with a pyrrolidine derivative. Key steps include:
- Using Pd catalysts (e.g., tetrakis(triphenylphosphine)palladium) in 1,4-dioxane/water at 85–95°C .
- Optimizing stoichiometry of boronic acid derivatives and bases (e.g., potassium phosphate) to suppress side reactions.
- Monitoring reaction progress via TLC or HPLC to isolate intermediates. Yield improvements (>70%) are achievable by controlling temperature and inert atmosphere .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
Methodological Answer:
- 1H/13C NMR : Identify protons on the pyrrolidine ring (δ 2.5–3.5 ppm) and furan bromine-induced deshielding (δ 6.5–7.5 ppm). Compare with similar bromofuran derivatives .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) and isotopic patterns consistent with bromine (1:1 ratio for 79Br/81Br) .
- HPLC-PDA : Assess purity (>98%) using C18 columns with acetonitrile/water gradients .
Q. How does the bromofuran moiety influence the compound’s reactivity in substitution or oxidation reactions?
Methodological Answer: The electron-withdrawing bromine on furan enhances electrophilicity at the 2-position, facilitating:
- Nucleophilic substitution : React with amines or thiols under mild conditions (e.g., K2CO3 in DMF) .
- Oxidation : Bromine stabilizes radicals, making the furan ring resistant to oxidation compared to non-halogenated analogs. Use controlled oxidants like mCPBA to avoid degradation .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies to evaluate this compound’s bioactivity?
Methodological Answer:
- Core modifications : Synthesize analogs with varying substituents (e.g., replacing bromine with Cl or CF3) and compare activities .
- Biological assays : Use enzyme inhibition assays (e.g., acetylcholinesterase via Ellman’s method) with IC50 calculations .
- Computational docking : Model interactions with target proteins (e.g., kinases) using software like AutoDock to prioritize synthetic targets .
Q. What experimental strategies resolve contradictions in reported solubility or stability data for this compound?
Methodological Answer:
- Solubility profiling : Test in DMSO, PBS, and ethanol using nephelometry. Note discrepancies due to polymorphic forms or hygroscopicity .
- Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Adjust storage conditions (e.g., argon atmosphere, desiccants) if decomposition exceeds 5% .
Q. How does the compound interact with biological membranes, and what assays quantify its permeability?
Methodological Answer:
- PAMPA assay : Measure passive diffusion across artificial lipid membranes. Low permeability (Pe < 1 × 10⁻⁶ cm/s) suggests need for prodrug strategies .
- Caco-2 cell monolayers : Assess active transport mechanisms and efflux ratios (e.g., P-gp involvement) using LC-MS/MS quantification .
Q. What are the challenges in analyzing stereochemical purity, and how can they be addressed?
Methodological Answer:
- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol to resolve enantiomers. Validate with CD spectroscopy for absolute configuration .
- 2D NOESY NMR : Detect spatial proximity between the pyrrolidine N-H and furan protons to confirm stereochemistry .
Data Contradiction Analysis
Q. How should researchers interpret conflicting biological activity data across studies?
Methodological Answer:
- Source validation : Cross-check purity (e.g., ≥98% via COA) and assay conditions (e.g., cell line viability, incubation time) .
- Meta-analysis : Use tools like Forest plots to statistically aggregate IC50 values, accounting for outliers due to solvent effects (e.g., DMSO cytotoxicity) .
Experimental Design Considerations
Q. What controls are essential when testing this compound in enzyme inhibition assays?
Methodological Answer:
- Positive controls : Include known inhibitors (e.g., donepezil for AChE) to validate assay sensitivity .
- Solvent controls : Use ≤0.1% DMSO to avoid false positives from solvent interactions .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET prediction : Use SwissADME to estimate logP (target 2–3), topological polar surface area (<90 Ų), and CYP450 interactions .
- Molecular dynamics simulations : Model blood-brain barrier penetration by calculating free energy profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
